

Spectroscopic Insights into Diethyl Furfurylidene-malonate and its Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Diethyl furfurylidenemalonate*

Cat. No.: *B097391*

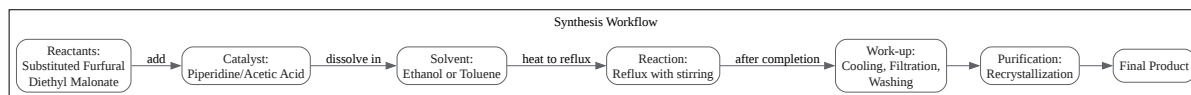
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A comprehensive spectroscopic analysis of **Diethyl furfurylidenemalonate** and its derivatives reveals key structural and electronic insights valuable for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their spectroscopic properties, supported by experimental data and detailed methodologies.

Diethyl furfurylidenemalonate, a product of the Knoevenagel condensation between furfural and diethyl malonate, serves as a versatile scaffold in organic synthesis. Modifications to the furan ring introduce a range of electronic and steric effects, which are reflected in their spectroscopic signatures. This guide summarizes the ^1H NMR, ^{13}C NMR, IR, UV-Vis, and Mass Spectrometry data for the parent compound and a series of its derivatives, offering a valuable resource for characterization and structure-activity relationship studies.

General Structure and Derivatization

The core structure of **Diethyl furfurylidenemalonate** allows for derivatization primarily at the 5-position of the furan ring. Common derivatives include those with electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., nitro, bromo, chloro).



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